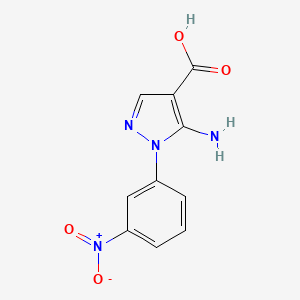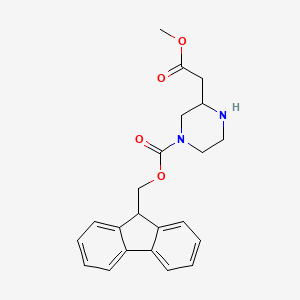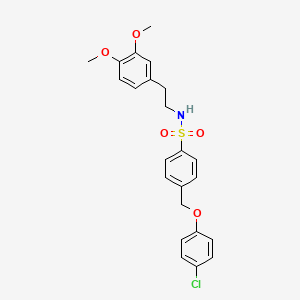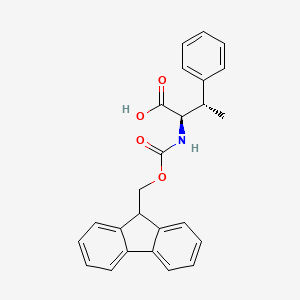
1-(4-Ethoxyphenyl)-3-((4-methylphenyl)sulfonyl)-2-pyrazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethoxyphenyl)-3-((4-methylphenyl)sulfonyl)-2-pyrazolin-4-one, also known as 4-ethyl-3-(4-methylsulfonylphenyl)-2-pyrazoline, is a heterocyclic compound that is widely used in research, as an intermediate in the synthesis of drugs, and in the manufacture of various chemicals. It is a versatile compound that can be used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and dyes. The compound has also been used in a variety of scientific research applications, such as the study of enzyme kinetics, drug action, and the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1-(4-Ethoxyphenyl)-3-((4-methylphenyl)sulfonyl)-2-pyrazolin-4-one(4-methylsulfonylphenyl)-2-pyrazoline is not fully understood. However, it is believed to act as an inhibitor of enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of prostaglandins and leukotrienes. It is also believed to act as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound(4-methylsulfonylphenyl)-2-pyrazoline are not well understood. However, it is believed to have anti-inflammatory, analgesic, and antipyretic properties. It is also believed to have an inhibitory effect on the synthesis of prostaglandins and leukotrienes, which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-Ethoxyphenyl)-3-((4-methylphenyl)sulfonyl)-2-pyrazolin-4-one(4-methylsulfonylphenyl)-2-pyrazoline in laboratory experiments include its low cost, its availability, and its stability in aqueous solutions. It is also relatively easy to synthesize and purify, making it a convenient compound for use in research. The main limitation of using this compound in laboratory experiments is its lack of specificity, as it can inhibit a variety of enzymes.
Direcciones Futuras
There are a number of potential future directions for the use of 1-(4-Ethoxyphenyl)-3-((4-methylphenyl)sulfonyl)-2-pyrazolin-4-one(4-methylsulfonylphenyl)-2-pyrazoline. These include further research into its mechanism of action, its potential clinical applications, and its use as a model compound in the development of new drugs. Additionally, further research could be conducted into its potential use as an inhibitor of specific enzymes, such as cyclooxygenase and lipoxygenase. Finally, further research could be conducted into its potential use as an inhibitor of monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Métodos De Síntesis
1-(4-Ethoxyphenyl)-3-((4-methylphenyl)sulfonyl)-2-pyrazolin-4-one(4-methylsulfonylphenyl)-2-pyrazoline can be synthesized by a variety of methods, including the Curtius rearrangement, the Claisen rearrangement, and the Ullmann reaction. The Curtius rearrangement involves the use of an acid catalyst to convert an amine to an isocyanate, which is then reacted with a phenol to form the desired product. The Claisen rearrangement involves the conversion of an ester to an enolate, which is then reacted with a phenol to form the product. The Ullmann reaction involves the use of an aryl halide and a copper catalyst to form the desired product.
Aplicaciones Científicas De Investigación
1-(4-Ethoxyphenyl)-3-((4-methylphenyl)sulfonyl)-2-pyrazolin-4-one(4-methylsulfonylphenyl)-2-pyrazoline has been used in a variety of scientific research applications. It has been used in the study of enzyme kinetics, as a model compound to study the mechanism of enzyme action. It has also been used in the study of drug action, as a model compound to study the mechanism of drug action. In addition, it has been used in the development of new drugs, as a model compound to study the structure-activity relationships of drugs.
Propiedades
IUPAC Name |
2-(4-ethoxyphenyl)-5-(4-methylphenyl)sulfonyl-3H-pyrazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-3-24-15-8-6-14(7-9-15)20-12-17(21)18(19-20)25(22,23)16-10-4-13(2)5-11-16/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUMMIKDKOLDPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(=O)C(=N2)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4,6-Dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6355627.png)




